molecular formula C25H26ClN5O2 B13391638 1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine

1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine

Cat. No.: B13391638
M. Wt: 464.0 g/mol
InChI Key: YDTCRGKEOJGNHD-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.

Properties

Molecular Formula

C25H26ClN5O2

Molecular Weight

464.0 g/mol

IUPAC Name

1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C25H26ClN5O2/c1-32-23-13-24(33-2)21(26)12-20(23)22-16-31-10-6-19(11-25(31)29-22)30-9-5-18(15-30)28-14-17-3-7-27-8-4-17/h3-4,6-8,10-13,16,18,28H,5,9,14-15H2,1-2H3

InChI Key

YDTCRGKEOJGNHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CCC(C4)NCC5=CC=NC=C5)Cl)OC

Origin of Product

United States

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